Ethyl-4-(diethylaminoethyloxy)benzoate
Description
Ethyl-4-(diethylaminoethyloxy)benzoate is an ethyl benzoate derivative featuring a diethylaminoethyloxy substituent at the para position of the aromatic ring. The substituent comprises an ethyloxy (-OCH₂CH₂-) linker bonded to a tertiary amine group (N(CH₂CH₃)₂).
Properties
CAS No. |
70628-24-9 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
ethyl 4-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-14-9-7-13(8-10-14)15(17)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
DFBDIQFBEZPOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethyl Benzoate Derivatives
Ethyl-4-(dimethylamino)benzoate
- Structure: A dimethylamino (-N(CH₃)₂) group directly attached to the benzene ring.
- Applications : Used as a coinitiator in UV-curing inks due to its ability to interact with photoinitiators. Demonstrates temperature-dependent migration from low-density polyethylene (LDPE) into food simulants, influenced by pH and storage conditions .
- Solubility : Likely hydrophobic, similar to other tertiary amine-containing esters.
Ethyl-4-aminobenzoate
- Structure: A primary amino (-NH₂) group at the para position.
- Applications : Intermediate in synthesizing azo dyes (e.g., 4-hydroxy-phenylazo derivatives). Characterized via NMR, MS, and FT-IR .
- Key Differences: The absence of an ethyloxy linker and tertiary amine reduces solubility in nonpolar solvents compared to the target compound.
Ethyl-4-(4-hydroxyphenylazo)benzoate
- Structure : An azo (-N=N-) group linking the benzene ring to a hydroxyphenyl moiety.
- Applications : Precursor in liquid crystal synthesis. Modified via hydrolysis or Williamson ether synthesis to introduce mesogenic properties .
- Electronic Effects: The azo group provides strong π-conjugation, enabling applications in optoelectronics, unlike the aliphatic diethylaminoethyloxy group .
Phosphorylated and Amino-Linked Derivatives
Ethyl-4-(((diphenoxyphosphoryl)methyl)amino)benzoate (4d)
- Structure: A diphenoxyphosphoryl group attached via a methylamino linker.
- Applications : Exhibits antifungal activity against Scedosporium species (MIC₅₀: 8–32 µg/mL). Cytotoxicity assays show selectivity toward fungal cells over mammalian cells .
Ethyl-4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
- Structure : Schiff base (-CH=N-) with a hydroxy-methoxyphenyl group.
- Applications: Studied for nonlinear optical (NLO) properties. Density functional theory (DFT) calculations reveal high hyperpolarizability (β₀: 12.3 × 10⁻³⁰ esu), making it a candidate for optical materials .
Ethoxylated and Azo Derivatives
Ethoxylated Ethyl-4-aminobenzoate
- Structure: Ethylene oxide chains (average formula: C₅₉H₁₁₁NO₂₇) attached to the amino group.
- Properties : Water-soluble, viscous yellow liquid. Used in cosmetics or surfactants due to ethoxylation-enhanced hydrophilicity .
- Contrast: The diethylaminoethyloxy group in the target compound lacks ethoxylation, resulting in lower molecular weight and altered solubility.
Data Tables
Table 1: Key Properties of Ethyl Benzoate Derivatives
*Estimated based on structural formula.
Research Findings and Contradictions
- Antifungal Activity : Phosphorylated derivatives (e.g., 4d) show promise against Scedosporium, but cytotoxicity must be evaluated for therapeutic use .
- Retracted Studies: A gastroprotective study on ETHAB (a benzylideneamino benzoate) was retracted due to data reliability concerns, highlighting the need for rigorous validation .
- Migration Behavior: Ethyl-4-(dimethylamino)benzoate migrates from LDPE into acidic food simulants (e.g., 50% ethanol) at higher temperatures, suggesting similar behavior for the target compound in packaging applications .
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